
3-Iodo-5-(trifluoromethyl)benzaldehyde
Description
Molecular Identity and Registry Information
3-Iodo-5-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde with the molecular formula $$ \text{C}8\text{H}4\text{F}_3\text{IO} $$ and a molecular weight of 300.02 g/mol. Its systematic IUPAC name is This compound , reflecting the substitution pattern on the benzene ring. Key registry identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 868166-28-3 | |
PubChem CID | 53414709 | |
EC Number | Not explicitly listed | — |
SMILES Notation | C1=C(C=C(C=C1C(F)(F)F)I)C=O |
The compound lacks a defined European Community (EC) number in available records but is commercially available under catalog numbers such as HA-6068 (Combi-Blocks) and APO715372495 (Apollo Scientific).
Structural Formula and Representation
The structural formula of this compound features a benzene ring substituted with:
- An iodo group (-I) at position 3,
- A trifluoromethyl group (-CF$$_3$$) at position 5,
- An aldehyde group (-CHO) at position 1.
Key representations :
- InChI :
$$ \text{InChI=1S/C}8\text{H}4\text{F}_3\text{IO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-4H} $$ - InChIKey :
$$ \text{RSMQAIQRWGFACA-UHFFFAOYSA-N} $$
The aldehyde group’s electron-withdrawing nature and the trifluoromethyl group’s steric effects influence the compound’s reactivity and spectroscopic properties.
Three-Dimensional Molecular Structure
The 3D conformation of this compound is characterized by:
- A planar benzene ring with substituents in meta and para positions relative to the aldehyde group.
- Torsional angles influenced by steric interactions between the bulky trifluoromethyl and iodo groups.
PubChem provides interactive 3D conformer models, illustrating bond lengths and angles. Computational predictions (e.g., PubChemLite) suggest a collision cross-section (CCS) of 140.3 Ų for the $$[M+H]^+$$ ion.
Isomeric Forms and Related Compounds
Several structural isomers and derivatives exist, differing in substitution patterns or functional groups:
These compounds highlight the impact of substituent position on physicochemical properties. For example, replacing the aldehyde with a carboxylic acid (as in CID 15648617) increases polarity.
Spectroscopic Identification Parameters
Key spectroscopic features inferred from analogous compounds and computational data:
Mass Spectrometry (MS) :
Infrared (IR) Spectroscopy :
Nuclear Magnetic Resonance (NMR) :
X-ray Crystallography :
No experimental data available, but analogous compounds (e.g., 3,5-bis(trifluoromethyl)benzaldehyde) show bond lengths of ~1.34 Å (C=O) and ~1.42 Å (C-I).
Properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)6-1-5(4-13)2-7(12)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMQAIQRWGFACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696874 | |
Record name | 3-Iodo-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868166-28-3 | |
Record name | 3-Iodo-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-5-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemical Analysis
Biochemical Properties
3-Iodo-5-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions but may degrade over extended periods. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage. Understanding the dosage-dependent effects of the compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and potential therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Biological Activity
3-Iodo-5-(trifluoromethyl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound this compound features a benzaldehyde moiety with an iodine atom and a trifluoromethyl group attached to the aromatic ring. The presence of these substituents significantly influences the compound’s electronic properties, which are crucial for its biological activity.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HEK293-T (human embryonic kidney).
- Cytotoxicity Assay : The MTT assay was employed to determine the IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Results Summary
Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |
---|---|---|
MCF-7 | 11.98 - 30.66 | Staurosporine: 0.25 |
A549 | 13.36 - 52.16 | Staurosporine: 0.22 |
The results indicate that the compound exhibits moderate cytotoxicity against both MCF-7 and A549 cell lines, with IC50 values significantly higher than those of standard chemotherapeutic agents like staurosporine .
The mechanisms through which this compound exerts its cytotoxic effects include:
- Inhibition of VEGFR-2 : The compound has shown potential in inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase activity, which is crucial for tumor angiogenesis.
- Gene Expression Modulation : In studies involving various cancer cell lines, treatment with compounds similar to this compound resulted in down-regulation of key oncogenes such as EGFR and KRAS in A549 cells, suggesting a potential pathway for therapeutic intervention .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. The trifluoromethyl group is known to enhance lipophilicity and improve binding interactions with bacterial targets.
Antibacterial Studies
Results from antibacterial assays indicate that compounds containing trifluoromethyl groups exhibit increased potency against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
E. coli | 4.88 |
B. mycoides | Varies |
C. albicans | Varies |
These findings suggest that the presence of trifluoromethyl groups can significantly enhance the antibacterial properties of related compounds .
Case Studies
Several case studies have highlighted the biological activity of halogenated compounds similar to this compound:
- Study on Halogenated Chalcones : Research demonstrated that halogenated chalcones exhibited varying degrees of cytotoxicity against breast and lung cancer cell lines, correlating with their structural characteristics.
- Fluorinated Derivatives : Investigations into fluorinated derivatives revealed that specific substitutions could lead to improved drug-like properties, enhancing both efficacy and specificity against cancer cells .
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
3-Iodo-5-(trifluoromethyl)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl group enhances the biological activity of compounds, making them more effective against specific biological targets. This compound is particularly valuable in the development of drugs that require precise molecular interactions, such as enzyme inhibitors and receptor ligands .
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, modifications of this compound have been explored for their ability to inhibit cancer cell proliferation through targeted mechanisms.
Material Science
Development of Advanced Materials
The compound is utilized in material science for developing advanced materials, including polymers and coatings. Its chemical properties improve the durability and environmental resistance of these materials. The incorporation of trifluoromethyl groups can enhance hydrophobicity and thermal stability, making them suitable for high-performance applications .
Table 1: Properties of Materials Derived from this compound
Property | Description |
---|---|
Hydrophobicity | Enhanced due to trifluoromethyl group |
Thermal Stability | Improved resistance to degradation |
Chemical Reactivity | Increased due to iodine substitution |
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block. It enables the formation of complex molecules with high efficiency and selectivity. Researchers leverage its reactivity in various synthetic pathways, including oxidation and substitution reactions .
Mechanism of Action
The presence of the iodine atom allows for halogen bonding interactions, which can significantly influence the binding affinity of synthesized compounds to biological targets. This property is particularly beneficial in drug design and development .
Agrochemical Applications
Formulation of Pesticides and Herbicides
The compound is also explored in the formulation of agrochemicals, where its unique properties contribute to developing effective pesticides and herbicides. The trifluoromethyl group enhances the bioactivity of these compounds, improving their efficacy in crop protection .
Comparison with Similar Compounds
Substituent Effects at the 3-Position: Iodo vs. Fluoro and Chloro
The 3-position substituent significantly influences reactivity and stability:
Key Differences :
- Steric Effects: Iodine’s larger atomic radius (1.98 Å vs.
- Electronic Effects : Fluorine’s electronegativity (-I effect) deactivates the aromatic ring more strongly than iodine, which has a weaker -I effect but stronger +M (mesomeric) donation .
- Reactivity : The iodine substituent may facilitate Suzuki-Miyaura coupling or Ullmann reactions due to its leaving-group ability, whereas fluorine is less likely to participate in such pathways.
Substituent Effects at the 5-Position: Trifluoromethyl vs. Nitro and Methyl
The 5-position substituent modulates ring electron density:
Key Findings :
- Trifluoromethyl vs.
- Trifluoromethyl vs. Methyl: The -CF₃ group increases the acidity of the aldehyde proton compared to -CH₃, enabling faster participation in aldol or Knoevenagel reactions.
Functional Group Comparison: Aldehyde vs. Acyl Chloride and Carboxylic Acid
The functional group determines reaction pathways:
Key Insights :
- Aldehydes are more versatile in forming carbon-carbon bonds, while acyl chlorides prioritize forming carboxylic acid derivatives.
- The trifluoromethyl group’s electron-withdrawing effect enhances the electrophilicity of both aldehyde and acyl chloride groups.
Aromatic Ring System: Benzene vs. Pyridine
Pyridine derivatives with similar substituents exhibit distinct electronic properties:
Comparison :
- Pyridine’s nitrogen enables hydrogen bonding and metal coordination, which are absent in benzaldehyde derivatives.
Preparation Methods
Direct Iodination of 3-(Trifluoromethyl)benzaldehyde Derivatives
A common approach to synthesize 3-iodo-5-(trifluoromethyl)benzaldehyde involves direct electrophilic iodination of 3-(trifluoromethyl)benzaldehyde or related precursors. This method typically uses iodine sources such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of oxidants or catalysts under controlled conditions.
- Reaction Conditions : Electrophilic iodination is carried out in solvents like acetic acid or dichloromethane, often at temperatures ranging from 0 to 50 °C to control regioselectivity and minimize side reactions.
- Selectivity : The trifluoromethyl group is a strong electron-withdrawing substituent, directing the iodination to the meta position relative to itself, which corresponds to the 3-position on the benzaldehyde ring.
- Work-up : The reaction mixture is typically quenched with aqueous sodium thiosulfate or sodium hydroxide to remove excess iodine, followed by extraction and purification via column chromatography.
This method benefits from operational simplicity but requires careful control of reaction parameters to avoid polyiodination or degradation of the aldehyde functionality.
Halogen Exchange (Finkelstein-Type) on 3-Bromo-5-(trifluoromethyl)benzaldehyde
An alternative and often more selective route is the halogen exchange reaction starting from 3-bromo-5-(trifluoromethyl)benzaldehyde.
- Starting Material Preparation : 3-Bromo-5-(trifluoromethyl)benzaldehyde can be synthesized via bromination of 3,5-bis(trifluoromethyl)benzene derivatives under controlled conditions using brominating agents like N,N'-dibromo-5,5-dimethylhydantoin in acidic media at around 45 °C.
- Iodination Step : The bromine atom is then substituted with iodine via nucleophilic aromatic substitution or metal-catalyzed halogen exchange using reagents such as sodium iodide or copper(I) iodide under elevated temperatures.
- Advantages : This method allows better regioselectivity and often higher yields of the iodinated product due to the more reactive bromide leaving group.
Tandem Oxidation and Iodolactonization of Alkenyl Benzaldehydes
Recent methodologies involve tandem oxidation and iodolactonization reactions of 2-O/N-tethered alkenyl benzaldehydes mediated by copper(I) iodide and tert-butyl hydroperoxide in acetonitrile at 70 °C.
- Mechanism : The aldehyde group is first oxidized to the corresponding acid, followed by iodolactonization that introduces iodine into the aromatic ring.
- Yields and Scope : Moderate to good yields have been reported, with the reaction conditions optimized for various substituted benzaldehydes.
- Limitations : This method is more complex and suited for multifunctionalized benzaldehydes rather than simple this compound, but it provides a pathway for halogenated benzaldehyde derivatives.
Metal-Free Trifluoromethylation and Subsequent Iodination
Metal-free decarboxylative trifluoromethylation of aromatic aldehydes followed by iodination is another synthetic route.
- Procedure : Starting from brominated aromatic aldehydes, trifluoromethyl groups are introduced via metal-free decarboxylative methods using reagents like trifluoroacetic acid derivatives under mild conditions.
- Subsequent Iodination : The bromine substituent is then replaced or complemented by iodine through electrophilic substitution or halogen exchange.
- Advantages : This method avoids the use of transition metals in the trifluoromethylation step, potentially reducing metal contamination.
Summary Table of Preparation Methods
Additional Notes on Reaction Optimization and Purification
- Reaction Monitoring : Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor reaction progress and confirm product formation.
- Purification : Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is standard for isolating pure this compound.
- Impurity Control : Side products such as polyhalogenated derivatives or regioisomers may form; careful temperature control and reagent stoichiometry help minimize these impurities.
Q & A
Q. What are the optimized synthetic routes for 3-Iodo-5-(trifluoromethyl)benzaldehyde, and how do reaction parameters influence yield?
Methodological Answer: The synthesis typically involves iodination of a trifluoromethyl-substituted benzaldehyde precursor. Key steps include:
- Iodination : Use iodine with oxidizing agents (e.g., hydrogen peroxide) under controlled conditions to introduce the iodine atom .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Reaction Temperature | 60–80°C | Higher temperatures accelerate kinetics but may degrade intermediates. |
Oxidizing Agent | H₂O₂ or NIS | H₂O₂ provides milder conditions; NIS improves regioselectivity . |
Reaction Time | 12–24 hours | Prolonged time increases conversion but risks byproduct formation. |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). The aldehyde proton appears at ~10 ppm, while iodine deshields adjacent carbons .
- FT-IR : Confirm the aldehyde group (C=O stretch at ~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
- LC-MS : Monitor purity and molecular ion ([M+H]⁺ expected at m/z 316) .
Q. How does the iodine substituent affect reactivity in cross-coupling reactions?
Methodological Answer: The iodine atom enables participation in:
- Suzuki-Miyaura Coupling : Pd-catalyzed coupling with boronic acids to form biaryl derivatives. Use ligands like SPhos for enhanced activity .
- Ullmann Coupling : Forms C-N bonds with amines under Cu catalysis. Solvent choice (e.g., DMSO) significantly impacts efficiency .
Advanced Research Questions
Q. What mechanistic insights explain the role of the trifluoromethyl group in asymmetric catalysis?
Methodological Answer: The CF₃ group:
- Electron-Withdrawing Effect : Polarizes the benzaldehyde ring, enhancing electrophilicity at the aldehyde for nucleophilic additions .
- Steric Influence : Directs stereoselectivity in asymmetric aldol reactions when paired with chiral catalysts (e.g., proline derivatives) .
- Case Study : In Wittig reactions, CF₃ stabilizes transition states, improving olefin formation yields by 15–20% compared to non-fluorinated analogs .
Q. What strategies enable the synthesis of heterocyclic derivatives from this compound?
Methodological Answer:
- Pyrazole Synthesis : React with hydrazines under acidic conditions. For example, condensation with methylhydrazine yields trifluoromethyl-pyrazole aldehydes .
- Benzimidazole Formation : Use Cu(I)/TMEDA catalysts to couple with o-phenylenediamine derivatives, leveraging the iodine’s leaving-group ability .
Q. How do solvent polarity and storage conditions affect the compound’s stability?
Methodological Answer:
- Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent oxidation and photodegradation .
- Solvent Compatibility : Avoid protic solvents (e.g., MeOH) to prevent aldehyde hydration. Use anhydrous DCM or THF for long-term solutions .
Condition | Stability Outcome |
---|---|
Exposure to Light | Rapid degradation (50% loss in 48 hours) . |
Ambient Temperature | Gradual decomposition (5% monthly loss) . |
Contradictions and Recommendations
- Synthesis Optimization : suggests H₂O₂ as an optimal oxidizer, while highlights NIS for regioselectivity. Researchers should screen both under their specific conditions.
- Cross-Coupling Ligands : While recommends TMEDA for Cu catalysis, suggests SPhos for Pd systems. Context-dependent validation is critical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.